![molecular formula C9H9ClO3 B181025 2-(4-Chlorophenoxy)propionic acid CAS No. 3307-39-9](/img/structure/B181025.png)
2-(4-Chlorophenoxy)propionic acid
Overview
Description
2-(4-Chlorophenoxy)propionic acid, also known as CPP, is a monocarboxylic acid . It has a role as a phenoxy herbicide . The linear formula of this compound is C9H9ClO3 . The CAS Number is 3307-39-9 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propionic acid molecule where one of the hydrogen atoms is replaced by a 4-chlorophenoxy group . The molecular weight is 200.62 .
Physical And Chemical Properties Analysis
This compound has a melting point of 66 °C and a boiling point of 288.02°C . Its density is approximately 1.2799 (rough estimate) and it has a refractive index of 1.5470 (estimate) . It is soluble in water, with a solubility of 1.475g/L at 25 ºC .
Scientific Research Applications
Crystal Structure Analysis
(Sørensen et al., 1999) conducted a study on the crystal structure of optically active 2-(4-chlorophenoxy)propionic acid. They found that the carboxylic acid group exhibits an antiplanar conformation, forming a catemer motif through hydrogen bonding, which differs from the cyclic dimers in its racemic compound.
Environmental Remediation
Kamaraj et al. (2018) investigated the use of electrochemically synthesized zinc hydroxide for the adsorption of hazardous 2-(2-methyl-4-chlorophenoxy) propionic acid from water. They explored various parameters like pH, temperature, and current density to achieve higher adsorption efficiency. This study implies potential environmental applications of this compound in water purification processes (Kamaraj et al., 2018).
Bacterial Degradation
Oh and Tuovinen (1991) explored the bacterial degradation of 2-(2-methyl-4-chlorophenoxy)propionic acid, noting the presence of phenols as intermediates. This study provides insights into the microbial breakdown processes of this compound (Oh & Tuovinen, 1991).
Synthesis Applications
Hogale et al. (1995) described the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid through the reaction of 2,4-dimethylphenol with 2-chloropropionic acid, followed by polyphosphoric acid cyclisation. This demonstrates the compound's utility in chemical synthesis (Hogale et al., 1995).
Electrochemical Degradation
Boye et al. (2006) studied the electrochemical degradation of this compound using a boron-doped diamond electrode. They found that high anodic potentials facilitated the degradation, suggesting the compound's susceptibility to electrochemical incineration (Boye et al., 2006).
Plant Tissue Culture
E. S. Jiménez et al. (1981) investigated the effects of 2, 4‐D analogues, including 2(2-methyl-4-chlorophenoxy) propionic, on the induction and maintenance of callus in maize tissue culture. Their results indicated that these analogues were more effective than 2, 4-D, highlighting potential agricultural applications (Jiménez et al., 1981).
Enantiomeric Resolution
Jourdain et al. (1999) reported a cost-effective method for the resolution of (±)-2-(chlorophenoxy)propionic- acid derivatives, indicating its importance in stereochemical studies (Jourdain et al., 1999).
Spectroscopic Analysis
The study by J. C. Monicka and C. James (2011) on 2(4-chlorophenoxy)-2-methyl propionic acid involved NIR FT-Raman and infrared spectral studies. Their work offers insights into the spectroscopic properties of this herbicide, useful in analytical chemistry (Monicka & James, 2011).
UV Radiation Effects
I. Sokolova et al. (2020) researched the effects of UV radiation on the spectral properties of 2-methyl-4-chlorophenoxy propionic acid, contributing to the understanding of its photodegradation under environmental conditions (Sokolova et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenoxy)propionic acid (4-CPP) is the CLC-1 muscle chloride channel . This channel plays a crucial role in stabilizing the resting membrane potential and repolarizing the action potential in skeletal muscle cells .
Mode of Action
4-CPP interacts with the CLC-1 channel, affecting its gating processes . The compound has been shown to predominantly affect the fast gating process of the channel . It is suggested that 4-CPP and certain mutations exert their action by affecting the transition of the channel from its closed to open state after chloride ion binding to the gating site .
Biochemical Pathways
It is known that the compound’s interaction with the clc-1 channel can lead to changes in muscle excitability . This is due to the role of the CLC-1 channel in maintaining the electrical properties of the muscle cell membrane .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The interaction of 4-CPP with the CLC-1 channel can lead to changes in muscle excitability . This can result in myotonia, a condition characterized by delayed relaxation of skeletal muscles after voluntary contraction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-CPP. For example, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
properties
IUPAC Name |
2-(4-chlorophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWWRYTONYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875865 | |
Record name | 2-(p-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3307-39-9 | |
Record name | 2-(4-Chlorophenoxy)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3307-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenoxy)propionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(p-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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